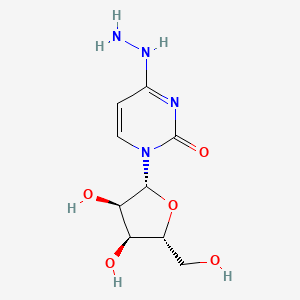

N4-Aminocytidine

Overview

Description

N4-Aminocytidine is a nucleoside analog known for its exceptionally high mutagenic activityThe compound is particularly notable for its ability to induce transition mutations in microorganisms, making it a valuable tool in molecular biology and genetics .

Biochemical Analysis

Biochemical Properties

N4-Aminocytidine plays a significant role in biochemical reactions, particularly in its interaction with nucleic acids. It is known to be strongly mutagenic to bacteria such as Salmonella typhimurium and Escherichia coli . The compound interacts with DNA by incorporating itself into the DNA strand, leading to mutations. This interaction does not require the presence of mammalian microsomal fractions, indicating its direct effect on bacterial DNA .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it induces mutations by incorporating into the DNA, leading to changes in gene expression and cellular metabolism . This compound has been shown to cause a high frequency of mutations in Escherichia coli, which can be correlated with its incorporation into the DNA . The mutagenic activity of this compound is significantly higher than that of other nucleoside analogs, making it a powerful tool for studying genetic mutations.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into DNA as N4-aminodeoxycytidine. This incorporation leads to the induction of mutations by causing errors during DNA replication . The compound is metabolized within the cell to form N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into the DNA. This process results in the substitution of cytidine with this compound, leading to transition mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly, allowing for prolonged exposure in experimental setups . Long-term studies have shown that this compound can induce persistent mutations in bacterial cells, which can be observed over multiple generations . This stability makes it a valuable tool for studying long-term genetic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mutations without causing significant toxicity . At higher doses, this compound can cause toxic effects, including cell death and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is converted into N4-aminodeoxycytidine 5’-triphosphate and deoxycytidine 5’-triphosphate, which are then incorporated into the DNA . The conversion process involves the action of cytidine deaminase, which catalyzes the decomposition of this compound into uridine and hydrazine . This metabolic pathway is crucial for the mutagenic activity of this compound.

Transport and Distribution

Within cells, this compound is efficiently taken up and transported to the nucleus, where it is incorporated into the DNA . The compound’s uptake is as efficient as that of cytidine, allowing for its widespread distribution within the cell . This efficient transport and distribution are essential for its mutagenic effects.

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its mutagenic effects by incorporating into the DNA . The compound’s localization is directed by its structural similarity to cytidine, allowing it to be recognized and processed by the cellular machinery involved in DNA synthesis . This subcellular localization is critical for its function as a mutagenic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: N4-Aminocytidine is synthesized through the reaction of cytidine with hydrazine. This reaction is significantly promoted by the addition of a less-than-stoichiometric amount of bisulfite, resulting in a high yield of the product . The reaction conditions typically involve:

Reactants: Cytidine and hydrazine

Catalyst: Bisulfite

Solvent: Aqueous medium

Temperature: Mild heating to facilitate the reaction

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to maximize yield and purity, as well as ensuring the availability of high-quality reactants and catalysts.

Chemical Reactions Analysis

N4-Aminocytidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Aqueous or organic solvents depending on the reaction type

Temperature: Varies based on the specific reaction, generally ranging from room temperature to mild heating

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N4-Aminocytidine has a wide range of scientific research applications, including:

Chemistry: Used as a mutagenic agent to study chemical mutagenesis and the effects of nucleoside analogs on DNA.

Biology: Employed in genetic research to induce mutations in microorganisms, aiding in the study of genetic pathways and mutation mechanisms.

Industry: Utilized in the development of new mutagenic agents and in the study of nucleoside analogs for various industrial applications

Mechanism of Action

N4-Aminocytidine exerts its effects by incorporating into DNA during replication, leading to the induction of transition mutations. The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA in place of cytidine. This incorporation results in base-pairing errors during DNA replication, ultimately causing mutations. The lack of deoxycytidine kinase in certain cells enhances the mutagenic activity of this compound .

Comparison with Similar Compounds

N4-Aminocytidine is unique in its high mutagenic activity compared to other nucleoside analogs. Similar compounds include:

N4-Amino-2’-deoxycytidine: Less mutagenic than this compound due to the presence of deoxycytidine kinase in cells.

N4-Hydroxycytidine: Also less mutagenic compared to this compound.

Cytidine: The parent compound from which this compound is derived, with significantly lower mutagenic activity

This compound stands out due to its ability to induce mutations at a much higher rate, making it a powerful tool in genetic and molecular biology research.

Biological Activity

N4-Aminocytidine is a nucleoside analog that exhibits significant biological activity, particularly its mutagenic properties. This article explores the compound's mutagenicity, mechanisms of action, and potential applications in scientific research and medicine.

Overview of this compound

This compound is synthesized through the reaction of cytidine with hydrazine, a process that can be enhanced by the addition of bisulfite. The resulting compound has been shown to possess potent mutagenic activity against various microorganisms, including bacteria and phages. Specifically, it has been tested on Salmonella typhimurium TA100 and TA1535, as well as Escherichia coli WP2 uvrA, demonstrating a mutagenic potency significantly higher than other related compounds such as N4-amino-2'-deoxycytidine and N4-hydroxycytidine .

This compound acts primarily as a mutagen by inducing transition mutations in DNA. Its mechanism involves the incorporation of the analog into nucleic acids during replication, leading to errors in base pairing. This results in mutations that can alter genetic information. The compound's mutagenicity is attributed to its structural similarity to natural nucleosides, allowing it to be mistakenly incorporated into RNA and DNA during synthesis.

Comparative Mutagenicity

The mutagenic potency of this compound is two orders of magnitude greater than that of N4-amino-2'-deoxycytidine and more than two orders greater than N4-hydroxycytidine. This heightened activity is partly due to the absence of deoxycytidine kinase in certain bacterial strains, which limits the phosphorylation of deoxynucleosides but not ribonucleosides like this compound .

Case Studies

- Bacterial Mutagenesis : In studies using E. coli WP2, this compound was shown to induce significant mutation rates, with a clear dose-response relationship observed. The mutations primarily involved transitions from adenine-thymine (AT) pairs to guanine-cytosine (GC) pairs .

- Phage Mutagenesis : The compound also demonstrated strong mutagenic effects on bacteriophage phi X174 am3, further confirming its broad mutagenic potential across different biological systems .

- Comparative Analysis : A comparative analysis with other nucleoside analogs revealed that this compound's effectiveness as a mutagen is not only due to its structural properties but also its ability to evade cellular repair mechanisms that typically correct errors introduced during DNA replication .

Potential Applications

Given its potent mutagenic properties, this compound has potential applications in various fields:

- Genetic Research : It can be employed as a tool for inducing specific mutations in microbial models for studying gene function and mutation mechanisms.

- Biotechnology : The compound may be useful in developing strains with desirable traits through targeted mutagenesis.

- Pharmaceutical Development : Understanding its mechanisms may aid in designing new antiviral or anticancer agents by exploiting its ability to induce mutations selectively.

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSRMDMJEZIUJX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972813 | |

| Record name | Uridine 4-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57294-74-3 | |

| Record name | Uridine 4-hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57294-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Aminocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057294743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 4-hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Aminocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.